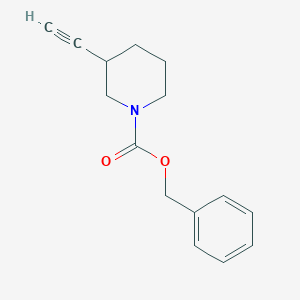

Benzyl 3-ethynylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNFDNHGSXITIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core and Introduction of the Ethynyl Group

The ethynyl substituent at the 3-position is typically introduced via enantioselective alkynylation methods. One effective approach utilizes copper-catalyzed alkynylation reactions employing chiral ligands to achieve high enantioselectivity (>90% ee) in related systems, which is applicable to piperidine substrates as well. This method ensures the (3R)-configuration at the ethynyl-bearing carbon, critical for the compound's stereochemical integrity.

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Alkynylation | Copper catalyst, chiral ligand (e.g., (S,S,Ra)-UCD-Phim) | Aprotic solvents (e.g., THF) | Ambient to reflux | Enantioselective introduction of ethynyl group |

| 2 | Piperidine ring formation (if starting from open-chain precursors) | Cyclization precursors (amino alcohols or ketones) | Various | Variable | Multi-step synthesis may precede alkynylation |

Nitrogen Protection via Benzyl Carbamate Formation

The nitrogen atom of piperidine is protected by introducing the benzyl carbamate (Cbz) group. This is achieved by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Protection | Benzyl chloroformate, triethylamine | Dichloromethane (DCM) or tetrahydrofuran (THF) | 0°C to room temperature | Carbamate formation for nitrogen protection |

This step is crucial for stabilizing the molecule and enabling further synthetic transformations without undesired side reactions at the nitrogen.

Alternative Synthetic Routes

Some synthetic routes begin with 3-substituted piperidine derivatives, followed by alkylation with benzyl halides (benzyl chloride) under basic conditions (e.g., sodium hydride or potassium carbonate) in aprotic solvents like DMF or THF at elevated temperatures. This method allows direct installation of the benzyl carbamate group on the nitrogen after ethynylation or ethenylation of the 3-position.

Purification and Characterization

Post-synthesis, purification is typically performed by column chromatography or recrystallization to achieve high purity (>95%). Characterization methods include:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (1H and 13C NMR) | Confirm structure and stereochemistry |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and fragmentation |

| High-Performance Liquid Chromatography (HPLC) | Assess purity |

| Infrared Spectroscopy (IR) | Identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) |

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to optimize reaction conditions—temperature, pressure, reactant concentration—for improved yield and purity. Automated systems allow precise control, reducing reaction times and minimizing impurities. Purification on an industrial scale often involves recrystallization or chromatographic techniques adapted for bulk processing.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| 1. Piperidine ring formation | Cyclization of amino alcohols or ketones | Varied precursors, solvents, temperatures | Access to diverse ring sizes | Multi-step, time-consuming |

| 2. Ethynyl group introduction | Copper-catalyzed enantioselective alkynylation | Copper catalyst, chiral ligand, THF, mild heat | High enantioselectivity (>90%) | Requires chiral ligands |

| 3. Nitrogen protection | Reaction with benzyl chloroformate and base | Benzyl chloroformate, triethylamine, DCM | Stable carbamate protection | Requires careful temperature control |

| 4. Alternative alkylation | Alkylation of 3-ethynylpiperidine with benzyl chloride under base | Benzyl chloride, NaH or K2CO3, DMF or THF | Direct benzylation | Side reactions possible |

| 5. Purification | Column chromatography or recrystallization | Silica gel, solvents | High purity (>95%) | Scale-up purification |

Research Findings and Notes

- The (3R)-configuration of the ethynyl substituent is critical for biological activity and is reliably achieved via copper-catalyzed enantioselective alkynylation.

- Benzyl carbamate protection is reversible, allowing downstream deprotection by hydrogenolysis or acid hydrolysis, facilitating further synthetic modifications.

- Electrochemical oxidation methods (Shono-type) have been explored for related carbamate substrates to generate enecarbamates, which could be adapted for piperidine derivatives, expanding synthetic versatility.

- Industrial methods emphasize environmental friendliness by optimizing catalyst systems and reaction conditions to reduce waste and improve yield, as seen in analogous benzylation reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted benzyl or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a building block for synthesizing novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, derivatives of piperidine compounds have been shown to inhibit histone deacetylases, which play a crucial role in cancer progression .

- Recent studies indicate that compounds with similar structures exhibit significant biological activities, including potential anti-cancer properties .

-

Therapeutic Targets :

- Benzyl 3-ethynylpiperidine-1-carboxylate has been investigated for its inhibitory effects on pyruvate dehydrogenase kinase (PDHK), which is associated with glucose metabolism disorders such as diabetes . Compounds that inhibit PDHK can potentially treat complications related to diabetes and other metabolic syndromes.

- The compound's ability to interact with various biological macromolecules suggests it could modulate pathways related to inflammation and metabolic regulation .

Biochemical Interactions

This compound has been the subject of interaction studies focusing on its binding affinities with specific receptors or enzymes. Preliminary findings suggest that its structural motifs allow for significant interactions that could lead to inhibitory effects on disease-related pathways:

- Binding Studies : Research indicates that the compound may bind effectively to certain enzyme targets, leading to downstream effects that could be beneficial in treating diseases such as cancer and metabolic disorders .

- In Vitro Testing : The compound has been tested in vitro for its efficacy against various cancer cell lines, demonstrating potential cytotoxic effects that warrant further investigation into its therapeutic applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery:

Mechanism of Action

The mechanism of action of Benzyl 3-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares Benzyl 3-ethynylpiperidine-1-carboxylate with structurally similar piperidine carboxylates, focusing on substituent variations, molecular properties, and available safety or efficacy data.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties of Piperidine Carboxylate Derivatives

Functional Group Impact on Properties

- Ethynyl Group (this compound) : The terminal alkyne enables click chemistry applications but may increase reactivity and instability under certain conditions .

- Amino and Hydroxy Groups (Benzyl 4-aminopiperidine-1-carboxylate and Benzyl 4-hydroxy-1-piperidinecarboxylate): These polar substituents improve water solubility and hydrogen-bonding capacity, which could influence bioavailability in drug design .

- Ethoxy-oxopropyl Chain (Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) : The ester group introduces hydrolytic sensitivity, requiring careful storage to prevent degradation .

Biological Activity

Benzyl 3-ethynylpiperidine-1-carboxylate (BEPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 219.27 g/mol

- CAS Number : 155295109

The compound features a piperidine ring with an ethynyl group and a benzyl substituent, which may influence its interaction with biological targets.

Research indicates that BEPC may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that BEPC can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect lactate dehydrogenase (LDH) activity, which plays a crucial role in cellular metabolism and energy production .

- Modulation of Signaling Pathways : BEPC may interact with signaling pathways such as the Hippo pathway, which regulates cell growth and apoptosis. Compounds structurally related to BEPC have demonstrated the ability to inhibit transcription factors associated with this pathway, leading to reduced cell proliferation in cancer cell lines .

- Histone Deacetylase Inhibition : Similar compounds have been reported to exhibit histone deacetylase (HDAC) activity, which suggests that BEPC could potentially influence gene expression by modifying chromatin structure .

Anticancer Activity

Several studies have evaluated the anticancer potential of BEPC and related compounds:

- Cell Line Studies : In vitro assays using various cancer cell lines have shown that BEPC can induce cytotoxic effects. For example, it was effective in reducing cell viability in colorectal carcinoma and hepatocellular carcinoma models .

- Mechanistic Insights : The compound's ability to inhibit LDH activity correlates with decreased lactate production, a hallmark of cancer cell metabolism. This metabolic shift can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that BEPC may have neuroprotective properties:

- Trk Inhibition : The compound has been implicated in the inhibition of tropomyosin-related kinases (TrkA, TrkB, TrkC), which are involved in neuronal survival and differentiation. This inhibition could provide therapeutic benefits in neurodegenerative diseases where these pathways are dysregulated .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 3-ethynylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to prevent skin/eye contact .

- Work in a fume hood to ensure adequate ventilation and avoid inhalation of vapors .

- In case of skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Store in a sealed container away from oxidizers and ignition sources, under dry, cool conditions .

Q. What synthetic routes are commonly employed for piperidine derivatives like this compound?

- Methodological Answer :

- Multi-step organic synthesis is typical, starting with piperidine ring functionalization. For example:

Step 1 : Introduce the ethynyl group via Sonogashira coupling or alkyne addition under inert atmosphere .

Step 2 : Protect the piperidine nitrogen with a benzyl carbamate group using benzyl chloroformate in dichloromethane (DCM) with a base like triethylamine .

- Monitor reactions via TLC or HPLC. Optimize yields by controlling temperature (e.g., 0–25°C for sensitive steps) and reaction time .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethynyl proton at δ ~2.5–3.0 ppm; benzyl aromatic protons at δ ~7.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅NO₂: calculated 253.1103) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., ethynyl group addition). Software like Gaussian or ORCA can predict activation energies .

- Molecular docking studies (e.g., AutoDock Vina) may predict binding interactions if the compound is a receptor ligand .

- Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine reaction parameters .

Q. What strategies mitigate decomposition or side reactions during scale-up synthesis?

- Methodological Answer :

- Temperature Control : Use jacketed reactors for exothermic steps (e.g., ethynylation) to maintain isothermal conditions .

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency and minimize byproducts like homocoupled alkynes .

- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. How does the ethynyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C .

- The ethynyl group may undergo hydrolysis under strongly acidic/basic conditions, forming ketones or carboxylic acids. Use LC-MS to identify degradation products .

- Stabilize formulations by lyophilization or storage in anhydrous solvents (e.g., DMSO) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .

- Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 or MDCK cell monolayers .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to determine IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.